Isoquinoline-1-carbonyl chloride

説明

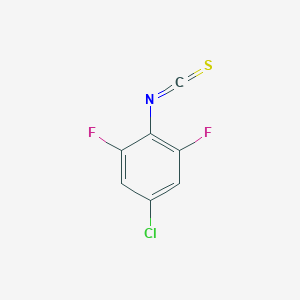

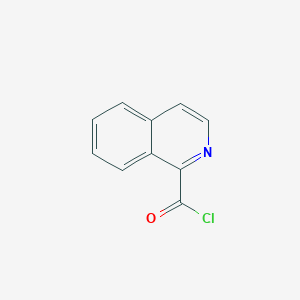

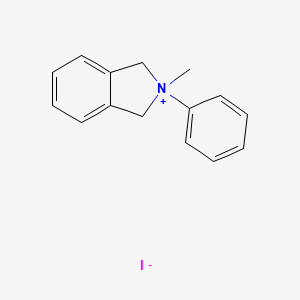

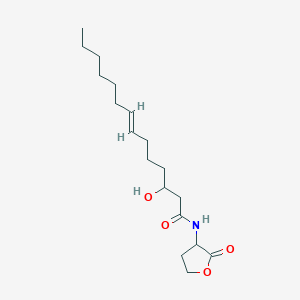

Isoquinoline-1-carbonyl chloride is a chemical compound with the molecular formula C10H6ClNO . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound . The compound is used in various chemical reactions and has potential applications in the field of synthetic organic chemistry .

Synthesis Analysis

The synthesis of isoquinoline derivatives has been a topic of interest in recent years . Various methods have been developed for the synthesis of isoquinoline and its derivatives, including metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods have been used to construct the isoquinoline scaffold and functionalize it for biological and pharmaceutical activities .Molecular Structure Analysis

Isoquinoline-1-carbonyl chloride, like other isoquinoline derivatives, consists of a benzene ring fused to a pyridine ring . This structure is also known as benzo[c]pyridine . The carbon and oxygen in the carbonyl group are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .Chemical Reactions Analysis

Isoquinoline derivatives, including Isoquinoline-1-carbonyl chloride, have been used in various chemical reactions . These include palladium-catalyzed coupling reactions, copper-catalyzed azidation/aza-Wittig condensation, and Ru(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides .Physical And Chemical Properties Analysis

Isoquinoline-1-carbonyl chloride has a boiling point of 325.8±15.0 °C and a density of 1.338±0.06 g/cm3 . It is also predicted to have an acidity coefficient (pKa) of 0.72±0.30 . Like other isoquinoline derivatives, it is weakly basic and resembles pyridine in its stability against chemical attack .科学的研究の応用

Modular Isoquinoline Synthesis

Isoquinoline-1-carbonyl chloride is involved in modular synthesis processes. A study by (Pilgrim et al., 2013) demonstrated a one-pot coupling procedure to produce substituted isoquinolines, utilizing palladium-catalyzed α-arylation, enolate trapping with an electrophile, and aromatization. This approach enables the efficient synthesis of diverse isoquinoline structures.

N-Heterocyclic Building Blocks

Isoquinoline-1-carbonyl chlorides can serve as precursors for reactive heterocyclic building blocks. A study by (Funt et al., 2020) explored the synthesis of 2H-Azirine-2-carbonyl azides from isoquinoline-1-carbonyl chlorides, leading to a range of heterocyclic compounds, demonstrating the versatility of isoquinoline-1-carbonyl chloride in synthesizing complex structures.

Analytical Assays for HIF Stabilizers

In preventive doping research, isoquinoline-1-carbonyl chloride derivatives are utilized in the development of analytical assays. (Beuck et al., 2011) focused on the metabolic fate of model HIF stabilizers derived from the isoquinoline-1-carbonyl chloride scaffold. The study used LC-MS/MS for identification and characterization, demonstrating its application in drug testing and analysis.

Cross-Coupling Reactions

Isoquinoline-1-carbonyl chloride is used in catalytic cross-coupling reactions. (Benischke et al., 2016) developed a catalytic system involving isoquinoline for coupling benzylic zinc reagents with aryl bromides or chlorides, producing polyfunctionalized diaryl- and aryl-heteroaryl-methane derivatives. This showcases its role in facilitating complex chemical transformations.

Safety and Hazards

Isoquinoline-1-carbonyl chloride should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

将来の方向性

The synthesis of isoquinoline and its derivatives, including Isoquinoline-1-carbonyl chloride, has attracted considerable attention in recent years due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing new methods for efficient synthesis of these compounds and exploring their potential applications in various fields .

特性

IUPAC Name |

isoquinoline-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTDICPUOGGCKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinoline-1-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-](/img/structure/B3336012.png)

![n-[Benzoyl(2-chloroethyl)carbamoyl]-n-(2-chloroethyl)benzamide](/img/structure/B3336037.png)

![rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B3336096.png)